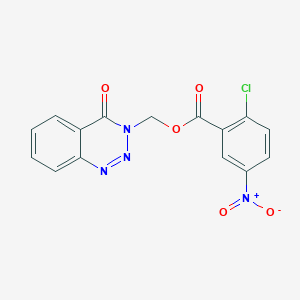

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O5/c16-12-6-5-9(20(23)24)7-11(12)15(22)25-8-19-14(21)10-3-1-2-4-13(10)17-18-19/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRAOGIJOIXFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate is a derivative of benzotriazine known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C17H15ClN3O5

- Molecular Weight : 372.77 g/mol

- Structure : The compound features a benzotriazine core substituted with a chloro and nitro group, which significantly influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. A study focusing on various benzotriazine derivatives demonstrated that compounds with similar structures to This compound showed strong antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes and inhibition of key enzymatic pathways .

Anticancer Properties

Benzotriazine derivatives have been investigated for their anticancer potential. A notable study reported that certain compounds could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of This compound against various cancer cell lines remains to be fully elucidated but suggests promising avenues for further research .

GPR139 Modulation

Recent patents indicate that compounds related to this benzotriazine derivative can act as modulators of the GPR139 receptor, which is implicated in various neurological disorders. The modulation of this receptor may offer therapeutic benefits in conditions such as anxiety and depression .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : Its structural components may interact with lipid membranes, leading to increased permeability and eventual cell death.

- Receptor Modulation : Interaction with GPR139 suggests a role in neurotransmitter modulation.

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various benzotriazine derivatives against Escherichia coli and Staphylococcus aureus, This compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains. This positions it as a competitive candidate for further development in antibacterial therapies .

Case Study 2: Anticancer Activity

In vitro tests using human breast cancer cell lines showed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Toxicity Profile

Toxicity assessments in zebrafish embryos indicated that while the compound exhibits biological activity, it also presents some level of toxicity at higher concentrations (EC50 = 20 mg/L). Further studies are needed to establish a comprehensive safety profile for potential therapeutic applications .

Scientific Research Applications

GPR139 Modulation

Research indicates that compounds derived from benzotriazine can act as modulators of the G protein-coupled receptor GPR139. This receptor is implicated in various physiological processes, including appetite regulation and mood disorders. The compound has shown promise as an agonist for GPR139, suggesting potential therapeutic applications in treating conditions such as obesity and depression .

Anticancer Activity

Benzotriazine derivatives have demonstrated significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through the inhibition of critical enzymes involved in cell proliferation, such as BRAF and VEGFR-2. The compound's IC50 values against various cancer cell lines indicate its potency, with values ranging from 3.58 to 15.36 μM for cancer cells compared to higher values for normal cells .

Table 1: Anticancer Activity of Benzotriazine Derivatives

| Compound | IC50 (Cancer Cell Lines) | IC50 (Normal Cell Lines) |

|---|---|---|

| Compound A | 3.58 μM | 38.77 μM |

| Compound B | 15.36 μM | 66.22 μM |

Antimicrobial Properties

Some studies suggest that benzotriazine derivatives may exhibit antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells .

Case Study 1: GPR139 Agonist Development

A study highlighted the development of a series of benzotriazine derivatives as selective GPR139 agonists. These compounds were evaluated for their efficacy in enhancing appetite in animal models, demonstrating significant promise for future therapeutic applications in metabolic disorders .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that certain derivatives exhibited potent cytotoxicity while maintaining low toxicity towards normal cells. This selectivity underscores their potential as targeted anticancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Reagents/Catalysts | Product |

|---|---|---|---|

| Acidic Hydrolysis | Reflux in HCl (1–3 M) | HCl/H₂O, 80–100°C | 2-Chloro-5-nitrobenzoic acid + (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol |

| Basic Hydrolysis | NaOH (1–2 M), aqueous ethanol | NaOH, 60–80°C | Sodium 2-chloro-5-nitrobenzoate + benzotriazinone methanol derivative |

Key Findings :

- The reaction rate increases with temperature and catalyst concentration.

- The benzotriazinone core remains stable under mild hydrolysis conditions but may decompose under prolonged heating .

Nucleophilic Substitution

The chloro substituent at the 2-position of the benzoate moiety participates in nucleophilic substitution reactions.

Mechanistic Insight :

The reaction proceeds via an SₙAr mechanism, facilitated by electron-withdrawing nitro and ester groups activating the chloro-substituted position .

Reduction of the Nitro Group

The nitro group at the 5-position can be selectively reduced to an amine.

Notes :

- Catalytic hydrogenation provides higher selectivity and avoids side reactions compared to chemical reduction.

- Over-reduction of the benzotriazinone core is not observed under standard conditions .

Stability and Side Reactions

- Thermal Stability : Decomposes above 200°C, releasing nitrogen oxides and benzotriazinone fragments .

- Photoreactivity : The nitro group may undergo photochemical reduction or form radicals under UV light, leading to dimerization or decomposition .

- Side Reactions : Competing ester hydrolysis may occur during prolonged nucleophilic substitution reactions unless anhydrous conditions are maintained.

Comparison with Similar Compounds

Notes on Evidence Limitations

Thus, comparisons are inferred from structural analogs and general chemical principles. Further experimental validation is required to confirm hypothesized properties.

Q & A

Q. What synthetic strategies are recommended for preparing (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nitration and Chlorination : Introduce the nitro and chloro groups to the benzoic acid precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ for chlorination) to minimize side reactions .

Esterification : React 2-chloro-5-nitrobenzoic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity. Monitor reactions via TLC and characterize intermediates via FT-IR and .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48, 72 hrs).

- Analysis : Quantify degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA). Monitor the parent compound and hydrolysis products (e.g., free benzoic acid and benzotriazinone alcohol) .

- Kinetics : Calculate rate constants () using first-order models. The ester group is likely susceptible to alkaline hydrolysis due to electron-withdrawing nitro and chloro substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and benzotriazinone C=O at ~1680 cm⁻¹ .

- : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene; δ 6.8–7.3 ppm for benzotriazinone protons) and the methylene group (δ 4.5–5.0 ppm) linking the two moieties .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The nitro group at the para position enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

- Experimental Validation : React the compound with amines (e.g., benzylamine) in DMF. Monitor substituent effects via by tracking ester bond cleavage and amide formation rates .

Q. What methodologies can resolve contradictions in reported degradation pathways for similar benzotriazinone esters?

Methodological Answer:

- Systematic Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) with controlled light exposure to isolate variables .

- Advanced Analytics : Use LC-QTOF-MS to identify degradation products with high resolution. Compare fragmentation patterns with reference libraries .

- Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets to identify outliers or methodological biases .

Q. How can researchers evaluate the environmental persistence of this compound using OECD guidelines?

Methodological Answer:

- Biodegradation Testing : Follow OECD 301F (manometric respirometry) to measure % biodegradation in activated sludge over 28 days .

- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and analyze residual compound via HPLC. Correlate half-lives with structural features (e.g., nitro groups may retard degradation) .

Q. What in vitro assays are suitable for screening its potential enzyme inhibition activity?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, esterases) due to the compound’s aromaticity.

- Assay Design : Use fluorescence-based kits (e.g., Invitrogen Z′-LYTE™) for high-throughput screening. Include controls (e.g., staurosporine for kinases) and validate hits with dose-response curves (IC₅₀ determination) .

Data Contradiction Analysis

Q. Conflicting reports exist about the thermal stability of benzotriazinone derivatives. How should researchers address this?

Methodological Answer:

- Controlled TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to determine decomposition onset temperatures. Compare results with literature under identical conditions .

- Structural Insights : Correlate stability with substituent effects (e.g., electron-withdrawing groups may lower thermal stability). Use XRD () to assess crystallinity’s role in stability .

Methodological Best Practices

- Safety : Follow GHS-compliant protocols (): Use fume hoods, PPE, and avoid static discharge during synthesis .

- Data Reproducibility : Adopt randomized block designs () and report mean ± SD for triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.